molecular formula C8H10N2O4 B13624595 (r)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol

(r)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol

Cat. No.: B13624595
M. Wt: 198.18 g/mol
InChI Key: MVHOALKAQWONGF-LURJTMIESA-N
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Description

®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a phenol ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol typically involves the nitration of a precursor phenol compound followed by the introduction of the amino and hydroxyethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol may involve large-scale nitration processes followed by purification steps to isolate the desired enantiomer. Advanced techniques such as chiral chromatography or crystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Amino-2-hydroxyethyl)benzoic acid
  • ®-5-(1-Amino-2-hydroxyethyl)-2-methoxybenzene-1,3-diol

Uniqueness

®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it particularly valuable for specific applications where such reactivity is desired.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

4-[(1R)-1-amino-2-hydroxyethyl]-2-nitrophenol

InChI

InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-8(12)7(3-5)10(13)14/h1-3,6,11-12H,4,9H2/t6-/m0/s1

InChI Key

MVHOALKAQWONGF-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])O

Origin of Product

United States

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